molecular formula C11H15NO3 B2675954 tert-butyl 2-(2-formyl-1H-pyrrol-1-yl)acetate CAS No. 1909317-17-4

tert-butyl 2-(2-formyl-1H-pyrrol-1-yl)acetate

Cat. No.: B2675954
CAS No.: 1909317-17-4
M. Wt: 209.245
InChI Key: ZNGJPZUUYBDTQI-UHFFFAOYSA-N
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Description

“tert-butyl 2-(2-formyl-1H-pyrrol-1-yl)acetate” is a compound with a pyrrole ring structure. It is also known as TBFA. The compound has a molecular weight of 209.24 .


Synthesis Analysis

The synthesis of pyrrole-based compounds like “this compound” can be achieved through various methods. One approach involves the cyclization of 2-formylpyrrole-based enaminones in the presence of ammonium acetate . The enaminones can be prepared by reacting the corresponding alkyl 2-(2-formyl-1H-pyrrol-1-yl)acetates, 2-(2-formyl-1H-pyrrol-1-yl)acetonitrile, and 2-(2-formyl-1H-pyrrol-1-yl)acetophenones with DMFDMA .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C11H15NO3/c1-11(2,3)15-10(14)7-12-6-4-5-9(12)8-13/h4-6,8H,7H2,1-3H3 .


Physical and Chemical Properties Analysis

“this compound” is an oil at room temperature . It should be stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Butylation of Pyrroles

Research by Treibs and Schulze (1970) highlighted the use of tert-butyl acetate for the butylation of pyrroles carrying negative substituents using strong acids. This method enables the introduction of the butyl group into pyrroles, showcasing its applicability in modifying pyrrole compounds which are critical intermediates in various synthetic pathways (A. Treibs & L. Schulze, 1970).

Generation of Unstable Pyrrole Derivatives

Hill et al. (2009) demonstrated the formation of unstable 3-hydroxy-1H-pyrrole via flash vacuum pyrolysis of tert-butyl derivatives, underlining the reactive nature of these compounds and their potential in synthesizing novel pyrrole-based structures (L. Hill, S. H. Imam, H. Mcnab, & W. O'neill, 2009).

Cyclization Reactions

A study by Hermann and Brückner (2018) explored the activation of C≡C bonds in tert-butyl 2,5-diaryl-3-oxopent-4-ynoates by Ag(I) salts, leading to π-cyclizations and the formation of pyrones or pulvinones. This research presents the compound's role in facilitating selective cyclization reactions, crucial for the synthesis of complex organic molecules (D. Hermann & R. Brückner, 2018).

Continuous Flow Synthesis

The work by Herath and Cosford (2010) reported the first one-step, continuous flow synthesis of pyrrole-3-carboxylic acids from tert-butyl acetoacetates. This innovative approach leverages the generated HBr for in situ hydrolysis, illustrating the compound's utility in streamlining the synthesis of pharmacologically relevant structures (A. Herath & N. Cosford, 2010).

Degradation Studies

Stefan, Mack, and Bolton (2000) studied the UV/H2O2 process degradation of methyl tert-butyl ether, revealing the generation of tert-butyl formate among primary byproducts. This research is indicative of the environmental degradation pathways of tert-butyl based compounds and their intermediates, contributing to our understanding of their behavior under oxidative conditions (M. Stefan, J. Mack, & J. Bolton, 2000).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include measures to take in case of exposure or if specific incidents occur .

Future Directions

While specific future directions for “tert-butyl 2-(2-formyl-1H-pyrrol-1-yl)acetate” are not available, research into pyrrole-based compounds is ongoing due to their diverse therapeutic response profile . They are being explored for their potential against several diseases or disorders .

Properties

IUPAC Name

tert-butyl 2-(2-formylpyrrol-1-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-11(2,3)15-10(14)7-12-6-4-5-9(12)8-13/h4-6,8H,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNGJPZUUYBDTQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CN1C=CC=C1C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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